Cas no 1019384-91-8 (3-bromo-4-(dimethylsulfamoyl)benzoic acid)

3-Bromo-4-(dimethylsulfamoyl)benzoic acid is a brominated benzoic acid derivative featuring a dimethylsulfamoyl substituent, which enhances its utility in organic synthesis and pharmaceutical applications. The compound's distinct functional groups—a carboxylic acid, sulfonamide, and bromine—make it a versatile intermediate for constructing complex molecules, particularly in medicinal chemistry for drug discovery. The bromine atom offers a reactive site for further functionalization via cross-coupling reactions, while the sulfamoyl group contributes to potential bioactivity. Its well-defined structure and high purity ensure reliable performance in research and industrial settings. This compound is particularly valuable for developing sulfonamide-based therapeutics and fine-tuning physicochemical properties in target molecules.
3-bromo-4-(dimethylsulfamoyl)benzoic acid structure
1019384-91-8 structure
Product Name:3-bromo-4-(dimethylsulfamoyl)benzoic acid
CAS No:1019384-91-8
MF:C9H10BrNO4S
MW:308.149000644684
CID:4567751
Update Time:2025-10-21

3-bromo-4-(dimethylsulfamoyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 3-bromo-4-[(dimethylamino)sulfonyl]-
    • 3-Bromo-4-(dimethylsulfamoyl)benzoic Acid
    • 3-bromo-4-(dimethylsulfamoyl)benzoic acid
    • Inchi: 1S/C9H10BrNO4S/c1-11(2)16(14,15)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13)
    • InChI Key: PVZZRMYVFSLWKH-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC=C(S(N(C)C)(=O)=O)C(Br)=C1

Computed Properties

  • Exact Mass: 306.95139g/mol
  • Monoisotopic Mass: 306.95139g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 308.15g/mol
  • XLogP3: 1.3
  • Topological Polar Surface Area: 83.1Ų

Experimental Properties

  • Color/Form: Not available
  • Density: Not available
  • Melting Point: Not available
  • Boiling Point: Not available
  • Flash Point: Not available
  • Vapor Pressure: Not available

3-bromo-4-(dimethylsulfamoyl)benzoic acid Security Information

3-bromo-4-(dimethylsulfamoyl)benzoic acid Pricemore >>

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Additional information on 3-bromo-4-(dimethylsulfamoyl)benzoic acid

Recent Advances in the Application of 3-Bromo-4-(dimethylsulfamoyl)benzoic Acid (CAS: 1019384-91-8) in Chemical Biology and Pharmaceutical Research

3-Bromo-4-(dimethylsulfamoyl)benzoic acid (CAS: 1019384-91-8) is a chemically synthesized small molecule that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its bromo and dimethylsulfamoyl functional groups, serves as a critical intermediate in the synthesis of various bioactive molecules and drug candidates. Recent studies have highlighted its potential in modulating protein-protein interactions, enzyme inhibition, and as a building block for novel therapeutics. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its chemical properties, biological activities, and therapeutic potential.

The structural uniqueness of 3-bromo-4-(dimethylsulfamoyl)benzoic acid lies in its ability to act as a versatile scaffold for further chemical modifications. The bromo group facilitates nucleophilic substitution reactions, enabling the introduction of diverse pharmacophores, while the dimethylsulfamoyl moiety enhances solubility and bioavailability. Recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have explored its utility in the design of kinase inhibitors and GPCR modulators. For instance, a 2023 study demonstrated its efficacy as a precursor in the synthesis of selective PI3K inhibitors, showcasing its relevance in oncology drug discovery.

In addition to its role in drug development, 3-bromo-4-(dimethylsulfamoyl)benzoic acid has been investigated for its biochemical applications. A 2022 study published in ACS Chemical Biology reported its use as a covalent probe for labeling cysteine residues in proteins, enabling the study of protein-ligand interactions with high precision. This application underscores its value in chemical proteomics and target identification. Furthermore, its compatibility with click chemistry reactions has been leveraged to develop activity-based probes for imaging and diagnostic purposes, as highlighted in a recent Nature Chemical Biology article.

The pharmacological potential of this compound is further supported by its favorable pharmacokinetic properties. Preclinical studies have shown that derivatives of 3-bromo-4-(dimethylsulfamoyl)benzoic acid exhibit good metabolic stability and low toxicity profiles, making them attractive candidates for further development. For example, a 2023 patent application disclosed its incorporation into a novel class of anti-inflammatory agents targeting the NLRP3 inflammasome, with promising results in animal models of autoimmune diseases. These findings position the compound as a valuable tool for both academic and industrial research.

Despite these advancements, challenges remain in optimizing the synthetic routes and scalability of 3-bromo-4-(dimethylsulfamoyl)benzoic acid. Recent efforts have focused on green chemistry approaches to reduce the environmental impact of its production. A 2024 study in Green Chemistry proposed a solvent-free catalytic method that significantly improves yield and purity while minimizing waste. Such innovations are critical for ensuring the sustainable use of this compound in large-scale applications.

In conclusion, 3-bromo-4-(dimethylsulfamoyl)benzoic acid (CAS: 1019384-91-8) represents a multifaceted tool in modern chemical biology and pharmaceutical research. Its applications span from drug discovery to biochemical probing, driven by its unique structural features and functional versatility. Ongoing research continues to uncover new opportunities for this compound, reinforcing its importance in the development of next-generation therapeutics and diagnostic tools. Future studies should focus on expanding its therapeutic index and exploring novel derivatives to address unmet medical needs.

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